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molecular formula C16H12N2O B8546936 4,4'-[Oxybis(methylene)]dibenzonitrile CAS No. 88584-52-5

4,4'-[Oxybis(methylene)]dibenzonitrile

Cat. No. B8546936
M. Wt: 248.28 g/mol
InChI Key: GYAVWCQUWMBKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06221914B1

Procedure details

To a cooled (0° C.), stirred solution of 4-cyanobenzyl alcohol (637 mg, 4.8 mmol) in dry THF (15 mL) was added a dispersion of sodium hydride in mineral oil (60%; 192 mg, 4.8 mmol), portionwise over five minutes under an argon atmosphere. The resulting milky white solution was allowed to warm to room temperature and stirred for three hours (bubbling was observed). To the resulting light green mixture was added dry dimethylformamide (3 mL) to improve homogeneity. After stirring for an additional hour, the 4-cyanobenzyl bromide (930 mg, 4.8 mmol) was added. The resulting yellow, cloudy mixture was stirred at room temperature overnight. The reaction was then carefully quenched with the addition of 1 N aqueous HCl (15 mL) and extracted with ether (3×30 mL). The combined ethereal extracts were washed with water and brine then dried (MgSO4), filtered and concentrated in vacuo to provide the desired ether as a light yellow solid (1.06 g, 89%). No further purification was necessary.
Quantity
637 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
930 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1)#[N:2].[H-].[Na+].[C:13]([C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=1)#[N:14]>C1COCC1>[CH2:19]([C:18]1[CH:21]=[CH:22][C:15]([C:13]#[N:14])=[CH:16][CH:17]=1)[O:8][CH2:7][C:6]1[CH:9]=[CH:10][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
637 mg
Type
reactant
Smiles
C(#N)C1=CC=C(CO)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
930 mg
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
(bubbling was observed)
ADDITION
Type
ADDITION
Details
To the resulting light green mixture was added dry dimethylformamide (3 mL)
STIRRING
Type
STIRRING
Details
After stirring for an additional hour
STIRRING
Type
STIRRING
Details
The resulting yellow, cloudy mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then carefully quenched with the addition of 1 N aqueous HCl (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide the desired ether as a light yellow solid (1.06 g, 89%)
CUSTOM
Type
CUSTOM
Details
No further purification

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(OCC1=CC=C(C#N)C=C1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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